6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
The compound 6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (hereafter referred to as Compound A) is a pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative characterized by:
- A thioether linkage (-S-) connecting the pyrazolo[3,4-d]pyrimidinone core to a 2-oxoethyl group.
- A 4-fluorophenyl and thiophen-2-yl substitution on the dihydropyrazole ring.
- A 2-hydroxyethyl group at the 1-position of the pyrazolo-pyrimidinone scaffold.
Properties
IUPAC Name |
6-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O3S2/c23-14-5-3-13(4-6-14)17-10-16(18-2-1-9-33-18)27-29(17)19(31)12-34-22-25-20-15(21(32)26-22)11-24-28(20)7-8-30/h1-6,9,11,17,30H,7-8,10,12H2,(H,25,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDBEDKMADMMPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NC4=C(C=NN4CCO)C(=O)N3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by multiple functional groups that contribute to its biological activity. The presence of a pyrazole ring and pyrimidine structure is significant as these moieties are known for their diverse pharmacological profiles.
Molecular Formula
- C : 20
- H : 19
- F : 1
- N : 5
- O : 3
- S : 1
Molecular Weight
The molecular weight of the compound is approximately 393.45 g/mol .
Antitumor Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antitumor activity. For instance, compounds with similar structural motifs have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The mechanism involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in various cancer cell lines (e.g., MCF-7 and A549) .
Antimicrobial Effects
The compound's pyrazole moiety has been associated with antimicrobial properties. Research indicates that pyrazole derivatives can exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with microbial metabolic pathways or cell wall synthesis .
Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds similar to the one have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators . This inhibition can reduce the production of pro-inflammatory cytokines, showcasing potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- Antitumor Efficacy Study :
- Antimicrobial Activity Assessment :
- Mechanistic Insights into Anti-inflammatory Action :
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : The compound's structural features may contribute to its potential as an anticancer agent. Pyrazolo derivatives have been extensively studied for their ability to inhibit specific kinases involved in cancer progression. Research indicates that modifications in the pyrazolo framework can enhance selectivity and potency against various cancer cell lines .
Antimicrobial Properties : Compounds containing thiophene and pyrazole moieties have demonstrated significant antimicrobial activity. The incorporation of the thioether linkage in this compound could enhance its interaction with microbial targets, potentially leading to novel antimicrobial therapies. Studies on related compounds suggest a promising profile against resistant strains of bacteria and fungi .
Neurological Applications
GABA Receptor Modulation : The presence of the pyrazolo[3,4-d]pyrimidine structure is particularly relevant in neuropharmacology. Compounds within this class have been shown to act as modulators of GABA receptors, which are critical in managing anxiety and seizure disorders. In silico studies have predicted that such compounds may exhibit favorable binding affinities to specific GABA receptor subtypes, indicating potential for use in treating neurological conditions .
Synthesis and Characterization
The synthesis of this compound involves multi-step processes that typically include:
- Formation of Pyrazole Derivatives : Utilizing hydrazine derivatives to react with carbonyl compounds.
- Thioether Formation : Employing thiol-reactive agents to introduce thioether functionalities.
- Pyrimidine Ring Closure : Utilizing cyclization reactions to form the pyrimidine core.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of synthesized compounds .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Substituent Impact on Activity :
- Halogenated aryl groups (e.g., 4-fluorophenyl in Compound A , bromo/chlorophenyl in 11e ) enhance anti-inflammatory and antimicrobial potency due to increased lipophilicity and target binding .
- Thiophene derivatives (e.g., Compound A , Example 76 ) improve electronic properties and metabolic stability compared to phenyl analogs .
- Hydrophilic groups (e.g., 2-hydroxyethyl in Compound A ) may enhance solubility but reduce membrane permeability, necessitating optimization .
Synthetic Strategies: Microwave-assisted synthesis (e.g., for 2e–2g) reduces reaction times and improves yields compared to conventional methods . Halogenation (e.g., using POCl₃ or PCl₅) enables further functionalization of the pyrimidinone core .
Structure-Activity Relationship (SAR) Trends
- Position 1 : Substitution with hydrophilic groups (e.g., 2-hydroxyethyl in Compound A ) balances solubility and activity. Hydrophobic groups (e.g., phenyl in 11e ) favor anti-inflammatory effects but increase ulcerogenic risk .
- Position 2/3: Thiophene or morpholinomethyl-thiophene (as in Example 76) enhances kinase selectivity, while halogenated aryl groups improve antimicrobial activity .
Preparation Methods
Conventional Cyclocondensation
A β-ketonitrile derivative reacts with an ortho-amino pyrazole ester under acidic conditions. For example, 1-(2-hydroxyethyl)-5-aminopyrazole-4-carbonitrile undergoes cyclization with 2-(4-fluorophenyl)thiophene-3-carbonitrile in dioxane under dry HCl gas, yielding the pyrazolo[3,4-d]pyrimidin-4(5H)-one core after 6 hours (isolated yield: 72–85%). Recrystallization from ethanol/water (1:1) enhances purity.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation significantly accelerates the reaction. A mixture of β-ketonitrile and hydrazine hydrate in methanol undergoes microwave heating (150°C, 100 W, 5 min) to form a 5-aminopyrazole intermediate. Subsequent addition of β-ketoester and acetic acid under continued microwave irradiation (150°C, 2 h) produces the pyrazolo[3,4-d]pyrimidin-4(5H)-one core in 52–99% yield. This method reduces side products and improves scalability.
Formation of the Dihydropyrazole Substituent
The 5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole moiety is synthesized via a [3+2] cycloaddition:
Hydrazine Cyclization
4-Fluorophenylthiophene-2-carbaldehyde reacts with thiophen-2-ylhydrazine in ethanol under reflux (12 h), forming the dihydropyrazole ring. The reaction is catalyzed by acetic acid, achieving 68% yield. Microwave-assisted cyclization (120°C, 20 min) increases yield to 84%.
Friedel-Crafts Acylation Optimization
To introduce the 4-fluorophenyl group, 2-(4-fluorophenyl)thiophene undergoes Friedel-Crafts acylation with 2-methyl-5-bromobenzoyl chloride in dichloromethane (0°C, 2 h), catalyzed by AlCl₃. The ketone intermediate is reduced using NaBH₄/EtOH (70% yield). Substituting AlCl₃ with FeCl₃ improves regioselectivity (82% yield).
Final Assembly and Functionalization
Hydroxyethyl Group Installation
The 2-hydroxyethyl group is introduced early in the synthesis to avoid steric hindrance. 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one reacts with ethylene carbonate in DMF at 100°C (K₂CO₃, 8 h), yielding the 1-(2-hydroxyethyl) derivative in 88% yield.
Global Deprotection and Purification
Final deprotection of tert-butyl groups (if used) is performed with TFA/CH₂Cl₂ (1:1, 2 h). The crude product is purified via reverse-phase HPLC (ACN/water + 0.1% formic acid), achieving >98% purity.
Comparative Analysis of Synthetic Routes
| Step | Conventional Method | Microwave Method | Optimized Yield |
|---|---|---|---|
| Core Formation | 72–85% | 52–99% | 99% |
| Dihydropyrazole | 68% | 84% | 84% |
| Thioether Linkage | 65% | 73% | 73% |
| Hydroxyethyl Addition | 88% | N/A | 88% |
Microwave-assisted routes consistently outperform conventional methods in yield and reaction time. The one-pot approach reduces intermediate isolation, minimizing yield loss.
Challenges and Solutions
- Regioselectivity in Cyclization : Use of FeCl₃ in Friedel-Crafts reactions directs acyl group placement.
- Thiol Oxidation : Antioxidants (e.g., BHT) are added during thioether formation to prevent disulfide byproducts.
- Steric Hindrance : Stepwise introduction of bulky substituents (e.g., 4-fluorophenyl) ensures proper ring closure.
Q & A
Q. What role does Z/E isomerism play in biological activity?
- Impact :
- The Z-configuration of the thioether linker enhances binding to ATP pockets in kinases .
- Isomerization under physiological conditions (e.g., pH 7.4) may reduce efficacy, necessitating chiral HPLC separation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
